molecular formula C9H14O5 B1222868 Diethyl 2-oxopentanedioate CAS No. 5965-53-7

Diethyl 2-oxopentanedioate

Cat. No. B1222868
CAS RN: 5965-53-7
M. Wt: 202.2 g/mol
InChI Key: NGRAIMFUWGFAEM-UHFFFAOYSA-N
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Description

Diethyl 2-oxopentanedioate (DEOP) is an organic compound that is commonly used in laboratory experiments and scientific research. DEOP is a colorless liquid with a low boiling point and a sweet, fruity odor. It is an ester of 2-oxopentanedioic acid and ethanol. DEOP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic materials. It is also used as a solvent in the production of dyes and in the manufacture of perfumes.

Scientific Research Applications

Synthesis of Derivatives and Intermediates

Diethyl 2-oxopentanedioate is significant in the synthesis of various chemical compounds. For instance, it has been used to synthesize diethyl 3-oxopentanedioate using anhydrous citric acid, which is an important intermediate for drug synthesis (Yang-ling, 2008). Another study demonstrated the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various compounds, highlighting its versatility in chemical reactions (Zupančič, Svete, & Stanovnik, 2009).

Catalysis and Chemical Reactions

This compound plays a role in catalytic reactions. A study showed its use in Lewis acidic zeolites to synthesize unsaturated dicarboxylic acid esters via aldol condensation of keto esters (Wang, Lewis, & Román‐Leshkov, 2016). Also, it was involved in the cyclization of esters, forming products like 4-oxo-4H-pyran-3-sulphonic acid (McCarney, Ward, & Roberts, 1974).

Formation of Complexes with Metal Ions

This compound is instrumental in forming complexes with various metal ions. A study demonstrated the preparation and characterization of manganese(II), cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II) complexes of diethyl 2-(2-carboxyphenylhydrazono)-3-oxopentanedioate (Issa, Abdel-Ghani, & El-Ghar, 1998).

Synthesis of Natural and Bioactive Compounds

The synthesis of naturally occurring compounds such as (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid using diethyl derivatives highlights its application in the synthesis of bioactive molecules (Legters, Thijs, & Zwanenburg, 1991). Additionally, the synthesis of compounds with potential antituberculosis activity, like diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, indicates its role in medicinal chemistry (Ju, Hongguang, & Jiufu, 2015).

Safety and Hazards

Diethyl 2-oxopentanedioate is classified under GHS07 and has a signal word of “Warning”. It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding inhalation and contact with eyes and skin .

Relevant Papers Relevant papers on this compound include studies on its dimerization and its use in the synthesis of various compounds .

Biochemical Analysis

Biochemical Properties

Diethyl 2-oxopentanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with transition metal ions such as manganese, cobalt, copper, zinc, cadmium, and mercury . These interactions are crucial for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions often involves coordination bonds between the metal ions and the oxygen atoms in this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.

properties

IUPAC Name

diethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAIMFUWGFAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208328
Record name Diethyl alpha-ketoglutarate
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5965-53-7
Record name 1,5-Diethyl 2-oxopentanedioate
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Record name Diethyl alpha-ketoglutarate
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Record name Diethyl oxalpropionate
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Record name Diethyl alpha-ketoglutarate
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Record name Diethyl 2-oxoglutarate
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Record name DIETHYL .ALPHA.-KETOGLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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